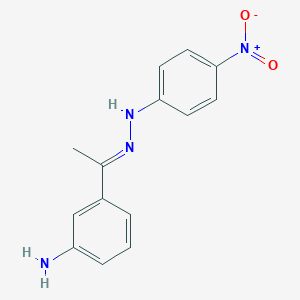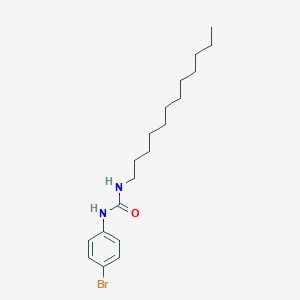![molecular formula C41H57NO4 B390294 [4-[6-(4-Dodecanoyloxyphenyl)pyridin-2-yl]phenyl] dodecanoate](/img/structure/B390294.png)
[4-[6-(4-Dodecanoyloxyphenyl)pyridin-2-yl]phenyl] dodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[6-(4-Dodecanoyloxyphenyl)pyridin-2-yl]phenyl] dodecanoate is a complex organic compound with a molecular formula of C41H57NO4 and a molecular weight of 627.89558 . This compound is characterized by its unique structure, which includes a pyridyl group and a laurate ester, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of [4-[6-(4-Dodecanoyloxyphenyl)pyridin-2-yl]phenyl] dodecanoate typically involves esterification reactions. The synthetic route generally includes the reaction of 4-(dodecanoyloxy)benzoic acid with 2-(4-hydroxyphenyl)pyridine under specific conditions to form the desired product. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
[4-[6-(4-Dodecanoyloxyphenyl)pyridin-2-yl]phenyl] dodecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridyl group, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
[4-[6-(4-Dodecanoyloxyphenyl)pyridin-2-yl]phenyl] dodecanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of esterification reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of [4-[6-(4-Dodecanoyloxyphenyl)pyridin-2-yl]phenyl] dodecanoate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis, releasing active components that interact with cellular targets. The pyridyl group may also play a role in binding to specific receptors or enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar compounds to [4-[6-(4-Dodecanoyloxyphenyl)pyridin-2-yl]phenyl] dodecanoate include:
4-{6-[4-(Hexadecanoyloxy)phenyl]-2-pyridyl}phenyl laurate: This compound has a longer alkyl chain, which may affect its solubility and biological activity.
4-{6-[4-(Octanoyloxy)phenyl]-2-pyridyl}phenyl laurate: With a shorter alkyl chain, this compound may have different physical and chemical properties.
4-{6-[4-(Dodecanoyloxy)phenyl]-2-pyridyl}phenyl acetate: The acetate ester may have different reactivity compared to the laurate ester.
The uniqueness of this compound lies in its specific ester and pyridyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C41H57NO4 |
|---|---|
Peso molecular |
627.9g/mol |
Nombre IUPAC |
[4-[6-(4-dodecanoyloxyphenyl)pyridin-2-yl]phenyl] dodecanoate |
InChI |
InChI=1S/C41H57NO4/c1-3-5-7-9-11-13-15-17-19-24-40(43)45-36-30-26-34(27-31-36)38-22-21-23-39(42-38)35-28-32-37(33-29-35)46-41(44)25-20-18-16-14-12-10-8-6-4-2/h21-23,26-33H,3-20,24-25H2,1-2H3 |
Clave InChI |
DHAOPUYHSLMHMH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=C(C=C3)OC(=O)CCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=C(C=C3)OC(=O)CCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Dibromo-2-{[(4-bromophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B390212.png)
![3,4-Dibromo-2-{[(2,5-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B390213.png)

![(1S,2S,3S,3aR)-3-benzoyl-2-(3-chlorophenyl)-7-hydroxy-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-1,3-dicarbonitrile](/img/structure/B390218.png)
![N-(4-bromophenyl)-4-{[(4-cyclohexylphenyl)sulfanyl]methyl}benzamide](/img/structure/B390219.png)
![2,4-dibromo-6-{(E)-[(2,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B390221.png)
![4-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B390224.png)
![2-[2-(4-chlorobenzylidene)hydrazino]-N-(2-ethylphenyl)-2-oxoacetamide](/img/structure/B390227.png)
![(5Z)-3-(4-fluorophenyl)-5-[(3-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B390228.png)
![N-(2-[4-(dimethylamino)phenyl]-1-{[2-(2-thienylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B390229.png)

![N-(2-[4-(dimethylamino)phenyl]-1-{[2-(3-phenyl-2-propenylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B390231.png)


